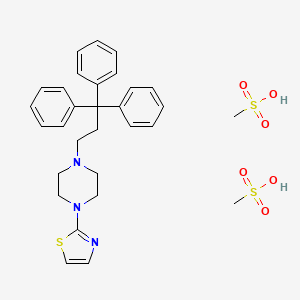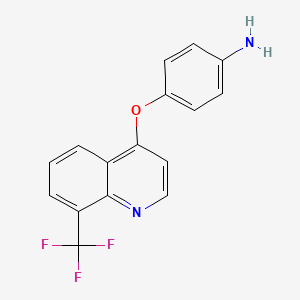![molecular formula C42H53Fe2NP2 B12110755 1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)
1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organophosphorus compound. It features a ferrocene backbone, which is a sandwich compound consisting of two cyclopentadienyl anions bound to a central iron atom. The compound is notable for its chiral properties and its application in asymmetric catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves multiple steps:
Preparation of the Ferrocene Derivative: The initial step involves the synthesis of a ferrocene derivative with appropriate substituents.
Phosphination: The ferrocene derivative is then reacted with dicyclohexylphosphine under controlled conditions to introduce the phosphino groups.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene undergoes various types of reactions:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Phosphine Oxides: Formed during oxidation.
Substituted Ferrocenes: Result from substitution reactions.
Applications De Recherche Scientifique
1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene has several applications in scientific research:
Asymmetric Catalysis: Used as a ligand in catalytic processes to produce chiral molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure.
Material Science: Studied for its electronic properties and potential use in advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, influencing the reactivity and selectivity of the catalytic reactions. The chiral nature of the compound allows it to induce asymmetry in the products, which is crucial for producing enantiomerically pure compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand used in catalysis.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Known for its steric bulk and electronic properties.
Uniqueness: 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphino and dimethylaminoethyl groups. This combination imparts distinct steric and electronic properties, making it highly effective in asymmetric catalysis.
Propriétés
Formule moléculaire |
C42H53Fe2NP2 |
|---|---|
Poids moléculaire |
745.5 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/q-2;2*-1;2*+2 |
Clé InChI |
RZHRELGUZPHGAM-UHFFFAOYSA-N |
SMILES canonique |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)
![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)
